1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride typically involves several steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve halogenating agents.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets:
Molecular Targets and Pathways: The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of certain anticancer drugs.
Pathways Involved: It can activate or inhibit biochemical pathways, affecting cellular processes like replication and transcription.
Comparison with Similar Compounds
1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride can be compared with other thiazole derivatives:
Similar Compounds: Compounds like 2-acetylthiazole and 1-(4,5-dihydro-2-thiazolyl)ethanone share structural similarities
Uniqueness: The presence of the amine group and the specific substitution pattern on the thiazole ring confer unique chemical and biological properties to this compound, making it distinct from other thiazole derivatives.
Properties
CAS No. |
2408974-24-1 |
---|---|
Molecular Formula |
C6H12Cl2N2S |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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